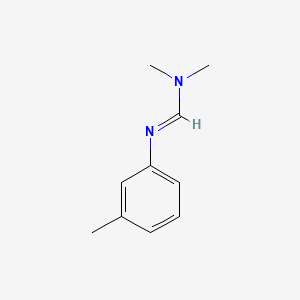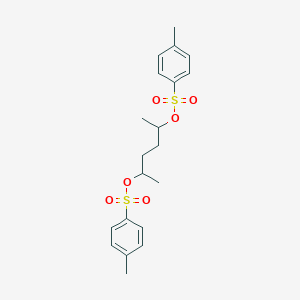
Hexane-2,5-diyl bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane-2,5-diyl bis(4-methylbenzenesulfonate) is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of two 4-methylbenzenesulfonate groups attached to a hexane backbone at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-2,5-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of hexane-2,5-diol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Starting Materials: Hexane-2,5-diol and p-toluenesulfonyl chloride.
Reaction Conditions: Anhydrous pyridine as a solvent, reaction temperature around 0°C initially, followed by room temperature.
Procedure: The p-toluenesulfonyl chloride is added dropwise to a solution of hexane-2,5-diol in pyridine at 0°C. The reaction mixture is then stirred at room temperature for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of Hexane-2,5-diyl bis(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexane-2,5-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form hexane-2,5-diol and other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids and other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted hexane derivatives.
Reduction: Hexane-2,5-diol and related alcohols.
Oxidation: Sulfonic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Hexane-2,5-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Hexane-2,5-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a leaving group in substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms at the 2 and 5 positions more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Similar structure but with an ethane backbone.
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): Similar structure but with sulfonate groups at the 1 and 6 positions.
Uniqueness
Hexane-2,5-diyl bis(4-methylbenzenesulfonate) is unique due to the specific positioning of the sulfonate groups, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for selective reactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
6278-68-8 |
|---|---|
Formule moléculaire |
C20H26O6S2 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
5-(4-methylphenyl)sulfonyloxyhexan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H26O6S2/c1-15-5-11-19(12-6-15)27(21,22)25-17(3)9-10-18(4)26-28(23,24)20-13-7-16(2)8-14-20/h5-8,11-14,17-18H,9-10H2,1-4H3 |
Clé InChI |
SNJPXWHJRLGQKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


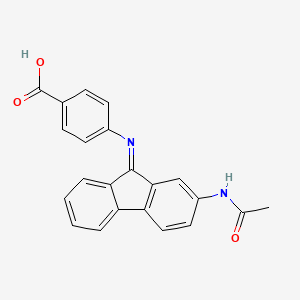
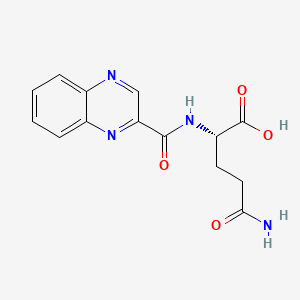

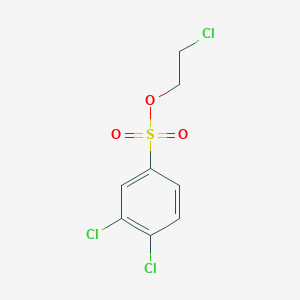
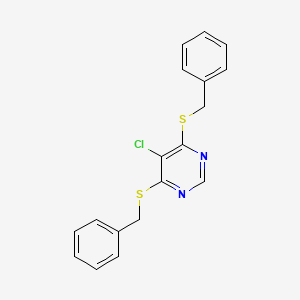
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
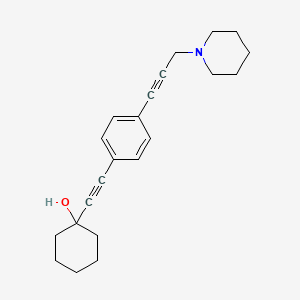
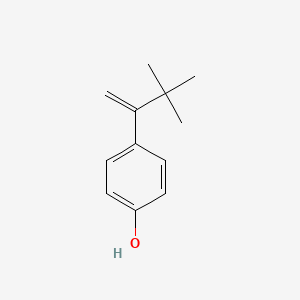

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
